molecular formula C5H2Br2N2O2 B1411366 2,3-Dibromo-4-nitropyridine CAS No. 1804419-87-1

2,3-Dibromo-4-nitropyridine

Cat. No.: B1411366
CAS No.: 1804419-87-1
M. Wt: 281.89 g/mol
InChI Key: VAKAKIOOAPRHTR-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-nitropyridine is a yellowish crystalline compound that belongs to the family of pyridine derivatives. It is characterized by the presence of two bromine atoms and one nitro group attached to the pyridine ring. This compound is widely used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-nitropyridine typically involves the bromination of 4-nitropyridine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 2 and 3 positions of the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity. The process may also involve purification steps, such as recrystallization, to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-4-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitrogen atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide.

    Reduction: Catalysts like palladium on carbon with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Reduction: 2,3-Dibromo-4-aminopyridine.

    Oxidation: Various oxidized derivatives of pyridine.

Scientific Research Applications

2,3-Dibromo-4-nitropyridine is utilized in several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-nitropyridine involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The bromine atoms and nitro group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, leading to the modulation of biological pathways and processes .

Comparison with Similar Compounds

  • 2,5-Dibromo-3-nitropyridine
  • 2,4-Dibromo-3-nitropyridine
  • 2,3,5-Tribromopyridine

Comparison: 2,3-Dibromo-4-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The position of the bromine atoms and nitro group influences the compound’s electronic properties and steric effects, making it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

2,3-dibromo-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N2O2/c6-4-3(9(10)11)1-2-8-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKAKIOOAPRHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1[N+](=O)[O-])Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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